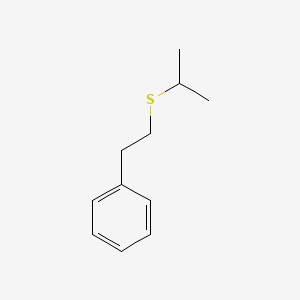
Benzene, (2-((1-methylethyl)thio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-((1-methylethyl)thio)ethyl)-: is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where the benzene ring is substituted with a 2-((1-methylethyl)thio)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-((1-methylethyl)thio)ethyl)- typically involves the alkylation of benzene with a suitable alkylating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloroethyl isopropyl sulfide in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, (2-((1-methylethyl)thio)ethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (2-((1-methylethyl)thio)ethyl)- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration, sulfonation, and halogenation reactions can be carried out using nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, appropriate solvents, and catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (2-((1-methylethyl)thio)ethyl)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between sulfur-containing groups and biological macromolecules. It can also serve as a model compound to investigate the metabolism of sulfur-containing organic compounds in living organisms.
Medicine: Benzene, (2-((1-methylethyl)thio)ethyl)- has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmaceutical research.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of Benzene, (2-((1-methylethyl)thio)ethyl)- involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological macromolecules, further influencing their function.
Comparison with Similar Compounds
Benzene, (1-methylethyl)-: Also known as cumene, this compound has a similar structure but lacks the sulfur atom. It is used primarily in the production of phenol and acetone.
Benzene, (2-((1-methylethyl)amino)ethyl)-: This compound contains an amino group instead of a thioether group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Benzene, (2-((1-methylethyl)oxy)ethyl)-: This compound has an ether linkage instead of a thioether linkage. It is used as a solvent and in the production of polymers.
Uniqueness: Benzene, (2-((1-methylethyl)thio)ethyl)- is unique due to the presence of the thioether group, which imparts distinct chemical and physical properties
Properties
CAS No. |
54576-42-0 |
|---|---|
Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylethylbenzene |
InChI |
InChI=1S/C11H16S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
MJLYFFRRKQGUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















